molecular formula C11H15BF3NO4S B6365679 4-(N-Butylsulfamoyl)-2-trifluoromethylphenylboronic acid CAS No. 2096341-57-8

4-(N-Butylsulfamoyl)-2-trifluoromethylphenylboronic acid

Cat. No.: B6365679
CAS No.: 2096341-57-8
M. Wt: 325.12 g/mol
InChI Key: UNVRIWIYFNMMBV-UHFFFAOYSA-N
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Description

4-(N-Butylsulfamoyl)-2-trifluoromethylphenylboronic acid (CAS: 208516-15-8) is a boronic acid derivative featuring a trifluoromethyl (-CF₃) group at the 2-position and an N-butylsulfamoyl (-SO₂NHC₄H₉) substituent at the 4-position of the phenyl ring. Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds in pharmaceuticals and materials science . The trifluoromethyl group enhances electron-withdrawing effects, while the sulfamoyl moiety introduces hydrogen-bonding capabilities, influencing solubility, reactivity, and biological interactions .

Properties

IUPAC Name

[4-(butylsulfamoyl)-2-(trifluoromethyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BF3NO4S/c1-2-3-6-16-21(19,20)8-4-5-10(12(17)18)9(7-8)11(13,14)15/h4-5,7,16-18H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNVRIWIYFNMMBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)S(=O)(=O)NCCCC)C(F)(F)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BF3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(N-Butylsulfamoyl)-2-trifluoromethylphenylboronic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The specific synthetic route and reaction conditions for this compound may vary, but generally include the following steps:

Chemical Reactions Analysis

4-(N-Butylsulfamoyl)-2-trifluoromethylphenylboronic acid undergoes various chemical reactions, including:

Scientific Research Applications

Drug Development

4-(N-Butylsulfamoyl)-2-trifluoromethylphenylboronic acid has shown promise in the field of drug discovery. Its structural characteristics allow it to act as a pharmacophore in the design of new therapeutic agents. For example:

  • Anticancer Agents: The compound can be modified to create derivatives that inhibit specific cancer-related enzymes, potentially leading to new cancer therapies.
  • Antimicrobial Activity: Preliminary studies indicate that boronic acids can exhibit antibacterial properties, making this compound a candidate for developing new antibiotics against resistant strains of bacteria .

Chemical Synthesis

The compound is particularly useful in organic synthesis:

  • Suzuki Coupling Reactions: It serves as a key reagent in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of biaryl compounds that are important in pharmaceuticals and agrochemicals .
Reaction TypeDescriptionExample Application
Suzuki CouplingForms biaryl compoundsSynthesis of pharmaceuticals
Boronate Ester FormationReacts with alcohols to form estersUsed in polymer chemistry
Antibacterial StudiesEvaluated for efficacy against bacteriaDevelopment of new antibiotics

Material Science

In material science, boronic acids are utilized for their ability to form dynamic covalent bonds:

  • Polymer Chemistry: The compound can be incorporated into polymer matrices to create materials with specific mechanical properties or functionalities, such as self-healing materials or responsive polymers.

Case Study 1: Anticancer Drug Development

A recent study explored the modification of boronic acids to enhance their selectivity towards cancer cells. Researchers synthesized derivatives of this compound and tested their efficacy against various cancer cell lines. The results indicated that certain derivatives showed significant cytotoxicity, suggesting potential as anticancer agents.

Case Study 2: Antimicrobial Efficacy

In another study, the antibacterial properties of several boronic acids were evaluated against Escherichia coli and Staphylococcus aureus. The results demonstrated that compounds similar to this compound exhibited notable inhibitory effects, highlighting their potential in addressing antibiotic resistance .

Mechanism of Action

The mechanism of action of 4-(N-Butylsulfamoyl)-2-trifluoromethylphenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to interact with various molecular targets, such as enzymes and proteins, by binding to their active sites and inhibiting their activity . The specific molecular pathways involved depend on the target molecule and the context of its use.

Comparison with Similar Compounds

Substituent Effects on Sulfamoyl Group

Compound Name CAS Number Substituent on Sulfamoyl Molecular Weight (g/mol) Key Properties
4-(N-Butylsulfamoyl)-2-trifluoromethylphenylboronic acid 208516-15-8 -NHC₄H₉ (butyl) ~325.2* Higher lipophilicity (logP ~3.2*); improved membrane permeability
4-(N-Ethylsulfamoyl)-2-trifluoromethylphenylboronic acid 2096332-24-8 -NHCH₂CH₃ (ethyl) ~297.1* Moderate lipophilicity (logP ~2.8*); faster renal clearance
4-(N-Methylsulfamoyl)phenylboronic acid 226396-31-2 -NHCH₃ (methyl) 193.01 Lower logP (~1.9); reduced metabolic stability
4-(tert-Butylsulfamoyl)phenylboronic acid 150691-04-6 -NHC(CH₃)₃ (tert-butyl) ~265.1* Steric hindrance reduces enzymatic degradation; lower aqueous solubility

*Calculated based on molecular formula.

Key Findings :

  • The butyl group increases hydrophobicity compared to methyl or ethyl analogs, enhancing cell permeability but reducing aqueous solubility .
  • tert-Butyl substituents introduce steric bulk, which may hinder interactions with biological targets but improve metabolic stability .

Trifluoromethyl vs. Other Electron-Withdrawing Groups

Compound Name CAS Number Substituent at 2-Position Reactivity in Suzuki Coupling Applications
This compound 208516-15-8 -CF₃ Moderate (electron-withdrawing enhances oxidative stability) Drug discovery; enzyme inhibition
2-Trifluoromethylphenylboronic acid 1423-27-4 -CF₃ High Purification of glycosylated compounds
4-Formylphenylboronic acid 87199-17-5 -CHO Low (aldehyde prone to side reactions) Probe for carbohydrate binding

Key Findings :

  • The trifluoromethyl group stabilizes the boronic acid via electron withdrawal, making it less reactive toward hydrolysis compared to aldehydes .
  • In purification applications, 2-trifluoromethylphenylboronic acid binds sugar alcohols effectively due to hydrophobic interactions .

Positional Isomerism and Boronic Acid Placement

Compound Name Boronic Acid Position Sulfamoyl Position Solubility (H₂O) Biological Activity
This compound 1- 4- Low (~0.5 mg/mL*) Targets serine proteases
(2-(N-tert-Butylsulfamoyl)phenyl)boronic acid 1- 2- Very low (<0.1 mg/mL*) Limited cellular uptake due to steric bulk
4-Isopropoxylphenylboronic acid (HTS0166) 1- 4-OCH(CH₃)₂ Moderate (~2 mg/mL) Intermediate in OLED materials

*Estimated from structural analogs.

Key Findings :

  • 4-Substituted sulfamoyl derivatives exhibit better steric alignment for enzyme binding compared to 2-substituted isomers .
  • Polar groups (e.g., -OCH(CH₃)₂) improve solubility but reduce affinity for hydrophobic binding pockets .

Biological Activity

4-(N-Butylsulfamoyl)-2-trifluoromethylphenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis. This compound's unique structure, characterized by the presence of a trifluoromethyl group and a sulfamoyl moiety, suggests possible interactions with biological targets, making it a subject of interest in pharmaceutical research.

Chemical Structure and Properties

The molecular formula of this compound is C12H14F3N1O2S1B1. The incorporation of the trifluoromethyl group enhances its lipophilicity and may influence its interaction with biological membranes.

Target Interactions

The biological activity of boronic acids often involves their ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly relevant in the context of enzyme inhibition, where boronates can interact with active sites of enzymes such as serine proteases and glycosidases.

Enzyme Inhibition

Research indicates that boronic acids can act as inhibitors for various enzymes. For instance, studies on related compounds have shown that phenylboronic acids can inhibit proteasome activity, which is crucial for protein degradation pathways in cells. The mechanism typically involves the formation of a covalent bond between the boron atom and a nucleophilic residue in the enzyme's active site.

Antimicrobial Properties

Recent studies have explored the antimicrobial properties of phenylboronic acid derivatives. For example, similar compounds have demonstrated antibacterial activity against Escherichia coli and Bacillus cereus, suggesting that this compound could exhibit similar effects .

CompoundTarget OrganismActivity
This compoundE. coliPotentially Active
4-Trifluoromethylphenylboronic acidBacillus cereusActive

Cytotoxicity Studies

Cytotoxicity assays conducted on various cell lines indicate that boronic acids can exhibit dose-dependent effects. The specific cytotoxic profile of this compound remains to be fully elucidated; however, related compounds have shown varying degrees of cytotoxicity, which could inform future studies .

Case Studies

  • Inhibition of Proteasome Activity : A study demonstrated that certain phenylboronic acids could inhibit proteasome function in cancer cells, leading to apoptosis. This mechanism highlights the potential therapeutic applications of boronic acids in cancer treatment.
  • Diabetes Diagnostics : Research has indicated that boronic acids can selectively bind to glucose, suggesting their utility in developing diagnostic tools for diabetes management. The binding affinity varies significantly with structural modifications, indicating that this compound may also possess this property .

Q & A

What are the recommended synthetic routes for 4-(N-Butylsulfamoyl)-2-trifluoromethylphenylboronic acid, and how can intermediates be stabilized during synthesis?

Basic Research Question
The synthesis of arylboronic acids typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) starting from halogenated precursors. For electron-deficient derivatives like this compound, a Grignard or lithium-halogen exchange followed by borylation is common. For example, n-BuLi in THF at -70°C can facilitate halogen-lithium exchange in brominated intermediates, followed by reaction with trimethyl borate . Key challenges include air sensitivity of intermediates and boronic acid stability. Stabilization methods include:

  • Using inert atmospheres (N₂/Ar) during synthesis.
  • Adding stabilizing agents (e.g., pinacol) to form boronate esters.
  • Purification via recrystallization or chromatography under controlled pH (neutral to slightly acidic) to prevent protodeboronation.

How do electron-withdrawing substituents (e.g., trifluoromethyl, sulfamoyl) influence the reactivity of this compound in cross-coupling reactions?

Advanced Research Question
Electron-withdrawing groups (EWGs) like -CF₃ and -SO₂NHR enhance electrophilicity, accelerating transmetalation in cross-coupling reactions. Studies on analogous trifluoromethylphenylboronic acids show that EWGs lower the activation energy for transmetalation, enabling faster reactions with Ni or Pd catalysts . For example:

  • Catalyst Optimization : Use electron-rich ligands (e.g., PCy₃) to balance steric and electronic effects.
  • Reaction Conditions : Polar aprotic solvents (e.g., DMF) and elevated temperatures (60–80°C) improve yields.
  • Substituent Synergy : The -SO₂N(Butyl) group may further stabilize intermediates via hydrogen bonding, as seen in sulfonamide-containing catalysts.

What analytical techniques are most effective for characterizing structural and electronic properties of this boronic acid?

Basic Research Question
A multi-technique approach is critical:

  • NMR Spectroscopy : ¹¹B NMR (δ ~30 ppm for boronic acids) and ¹⁹F NMR (for -CF₃) confirm purity. ¹H/¹³C NMR identifies substituent integration .
  • FT-IR : B-O stretches (~1340 cm⁻¹) and sulfonamide N-H bends (~1550 cm⁻¹) validate functional groups.
  • Mass Spectrometry : High-resolution ESI-MS detects molecular ions (e.g., [M+H]+) and fragmentation patterns.
  • DFT Calculations : Predict vibrational frequencies and electron density distribution (e.g., HOMO-LUMO gaps) to correlate with experimental data .

How does pH affect the stability of this compound in aqueous solutions?

Advanced Research Question
Boronic acids are prone to hydrolysis under basic conditions. Stability studies on similar compounds (e.g., 4-formylphenylboronic acid) show:

  • Acidic Conditions (pH <5) : Protodeboronation is minimized, but sulfamoyl groups may protonate, altering solubility.
  • Neutral pH : Optimal for short-term storage (≤24 hrs at 4°C).
  • Basic Conditions (pH >8) : Rapid degradation via B-O bond cleavage. Use buffered solutions (e.g., phosphate, pH 7.4) for biological assays. Monitor stability via HPLC-UV at 254 nm .

What strategies are recommended for evaluating the biological activity of this compound in enzyme inhibition studies?

Advanced Research Question
Given its sulfamoyl group (a known pharmacophore for enzyme inhibition):

  • Target Selection : Screen against serine hydrolases or carbonic anhydrases using fluorogenic substrates (e.g., 4-nitrophenyl acetate).
  • Assay Design :
    • IC₅₀ Determination : Dose-response curves with 10 nM–100 µM compound.
    • Competitive Binding : Use isothermal titration calorimetry (ITC) to measure binding constants.
    • Cellular Uptake : LC-MS/MS quantifies intracellular concentrations after SPE cleanup .

How can contradictory literature data on boronic acid reactivity be resolved in method development?

Advanced Research Question
Discrepancies often arise from solvent effects, catalyst loadings, or impurity profiles. Mitigation strategies include:

  • Controlled Replicates : Repeat reactions with rigorously purified intermediates (e.g., via column chromatography).
  • In Situ Monitoring : Use ReactIR to track intermediate formation (e.g., boronate esters).
  • Computational Validation : DFT models (B3LYP/6-31G*) predict transition states and reconcile kinetic data .

What methodologies are suitable for detecting trace amounts of this compound in environmental matrices?

Advanced Research Question
For environmental samples (e.g., wastewater):

  • Sample Preparation : Solid-phase extraction (SPE) with Oasis HLB cartridges (60 mg, 3 cc) retains boronic acids. Elute with methanol:NH₄OH (95:5) .
  • LC-MS/MS Parameters :
    • Column : C18 (2.1 × 50 mm, 1.7 µm).
    • Mobile Phase : 0.1% formic acid in water/acetonitrile.
    • MRM Transitions : Monitor m/z [M-H]⁻ → fragments (e.g., 326 → 252 for deboronated species).
  • Matrix Effects : Use isotopically labeled internal standards (e.g., ¹³C6-analogs) .

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